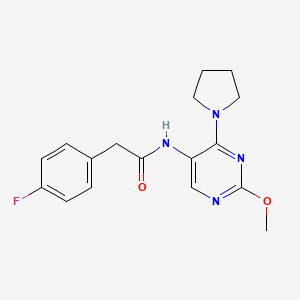
2-(4-fluorophenyl)-N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-fluorophenyl)-N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)acetamide, also known as MPFP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPFP is a pyrimidine derivative that has been synthesized using various methods and has shown promising results in various studies.
科学的研究の応用
Neuroinflammation Imaging
A study by Dollé et al. (2008) explored the radiosynthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with PET, which is relevant to neuroinflammation and neurodegenerative diseases. The compound showed promising results for in vivo imaging using positron emission tomography (PET) (Dollé et al., 2008).
Cancer Research
In cancer research, the exploration of novel compounds for imaging and therapy is crucial. For instance, Tang et al. (2013) synthesized and evaluated a series of pyrazolopyrimidines, closely related to 2-(4-fluorophenyl)-N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)acetamide, for their potential to bind the translocator protein 18 kDa (TSPO). One derivative showed a 36-fold enhancement in affinity compared to another pyrazolopyrimidine-based TSPO ligand, indicating its potential as an improved probe for molecular imaging of TSPO-expressing cancers (Tang et al., 2013).
Peripheral Benzodiazepine Receptor Study
Fookes et al. (2008) synthesized fluoroethoxy and fluoropropoxy substituted compounds with high in vitro affinity and selectivity for peripheral benzodiazepine receptors (PBRs), compared with central benzodiazepine receptors (CBRs). This distinction is important for understanding the role of PBRs in neurodegenerative disorders and developing targeted imaging agents and therapies (Fookes et al., 2008).
特性
IUPAC Name |
2-(4-fluorophenyl)-N-(2-methoxy-4-pyrrolidin-1-ylpyrimidin-5-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O2/c1-24-17-19-11-14(16(21-17)22-8-2-3-9-22)20-15(23)10-12-4-6-13(18)7-5-12/h4-7,11H,2-3,8-10H2,1H3,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOWXYVBMNHLLJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=N1)N2CCCC2)NC(=O)CC3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenyl)-N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylthiophene-2-carboxamide](/img/structure/B2394256.png)
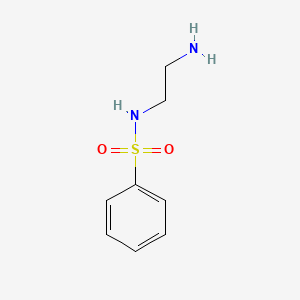
![Ethyl 8-fluoro-6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B2394261.png)

![N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(2-fluorophenyl)propanamide](/img/structure/B2394266.png)
![N-(2-Chlorophenyl)-3-[(6-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2394268.png)

![N-(2-chloro-4-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2394270.png)
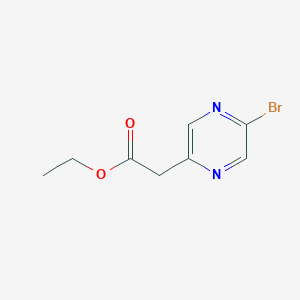
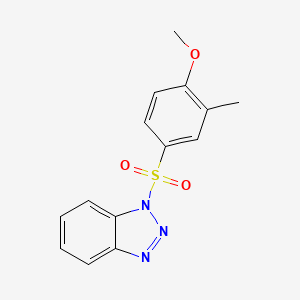
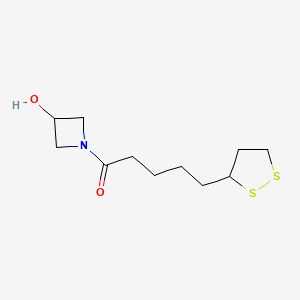
![(1beta,5beta)-2-Azabicyclo[3.1.0]hexa-3-ene-2,6beta-dicarboxylic acid 2-tert-butyl ester](/img/structure/B2394275.png)
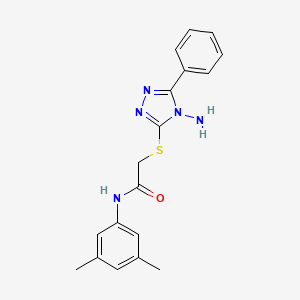
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-7-methoxy-N-((tetrahydrofuran-2-yl)methyl)benzofuran-2-carboxamide](/img/structure/B2394277.png)